(S)-Fmoc-alpha-methyl-phenylglycine
Description
Significance of Non-Proteinogenic Alpha-Methyl Alpha-Amino Acids in Advanced Chemical Synthesis
Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, are crucial in modern drug discovery and materials science. nih.govmdpi.com The introduction of an α-methyl group to an amino acid, creating an α-methyl alpha-amino acid, imparts significant conformational constraints on the peptide backbone. enamine.net This methylation restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, often inducing helical secondary structures such as 3(10)-helices. uwlax.edu This structural rigidity is highly desirable in peptide design as it can lead to enhanced biological activity and metabolic stability. enamine.net
The steric hindrance provided by the α-methyl group can also protect the peptide from enzymatic degradation by proteases. nih.gov This increased resistance to proteolysis is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. nih.gov Furthermore, the incorporation of α-methylated amino acids can enhance the lipophilicity and membrane permeability of peptides, facilitating their cellular uptake. researchgate.net These properties make α-methyl alpha-amino acids valuable building blocks in the synthesis of bioactive peptides, peptidomimetics, and other complex organic molecules. enamine.net
The Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Modern Organic Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.orglgcstandards.com Introduced by Carpino and Han in the 1970s, the Fmoc group is a base-labile protecting group for amines. total-synthesis.comaltabioscience.com Its widespread adoption is due to the mild conditions required for its removal, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orggenscript.com This deprotection strategy is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, allowing for the selective deprotection of the N-terminus without affecting other parts of the peptide. total-synthesis.compeptide.com
The Fmoc group offers several advantages over the older tert-butyloxycarbonyl (Boc) protecting group. The milder deprotection conditions of Fmoc chemistry are compatible with a wider range of sensitive functional groups and modifications, such as glycosylation and phosphorylation. altabioscience.comnih.gov The deprotection reaction also releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy to track the progress of the reaction. fiveable.me These features have made Fmoc-based SPPS the preferred method for the synthesis of long and complex peptides, and it is readily amenable to automation. americanpeptidesociety.orgnih.gov
Historical Context and Evolution of Phenylglycine and its Derivatives in Stereoselective Synthesis
Phenylglycine and its derivatives have a rich history in the field of stereoselective synthesis. As a chiral building block, phenylglycine has been instrumental in the development of methods for asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. researchgate.net Early methods for producing enantiomerically pure phenylglycine often relied on classical resolution techniques.
Over time, more sophisticated methods have emerged, including enzymatic resolutions and asymmetric synthetic routes. chemicalbook.comoup.com For instance, the Strecker synthesis, a classic method for amino acid synthesis, has been adapted to produce chiral phenylglycine derivatives through the use of chiral auxiliaries. acs.org (R)-phenylglycine amide, for example, has been employed as an effective chiral auxiliary in the asymmetric Strecker reaction, leading to the synthesis of other non-proteinogenic amino acids with high enantiomeric purity. acs.org The development of catalytic asymmetric methods has further expanded the toolkit for synthesizing chiral phenylglycine derivatives, which are valuable precursors for a wide range of pharmaceuticals and other fine chemicals. mountainscholar.orgrsc.org
Research Gaps and the Academic Importance of Focused Investigations on (S)-Fmoc-alpha-methyl-phenylglycine
While the individual components of this compound—the α-methyl group, the phenylglycine core, and the Fmoc protecting group—are well-studied, there is a notable lack of focused research on this specific compound. Much of the existing literature discusses these components in broader contexts, such as the general properties of α-methylated amino acids or the utility of the Fmoc group in peptide synthesis.
A dedicated investigation into this compound is academically important for several reasons. Firstly, a thorough characterization of its physicochemical properties, including solubility, stability, and reactivity in coupling reactions, would provide valuable data for synthetic chemists. Understanding how the combination of the bulky phenyl group and the α-methyl group affects coupling efficiency is crucial for its effective use in SPPS.
Secondly, exploring the conformational preferences of peptides incorporating this residue would offer insights into its structure-inducing properties. While α-methylation generally promotes helical structures, the specific influence of the phenyl side chain in this context is not well-documented. Such studies could reveal novel folding patterns and inform the design of peptides with specific three-dimensional structures.
Finally, a focused investigation could uncover new applications for this compound. For example, peptides containing this compound could exhibit unique biological activities or serve as valuable tools in materials science. By addressing these research gaps, a dedicated study would not only contribute to the fundamental understanding of this specific molecule but also potentially unlock its potential for broader scientific and therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of S Fmoc Alpha Methyl Phenylglycine and Its Analogues
Asymmetric Synthetic Strategies for Alpha-Methyl Phenylglycine Scaffolds
The creation of the chiral quaternary carbon center in α-methyl phenylglycine is a formidable synthetic challenge. Several asymmetric strategies have been developed to control the stereochemistry at this crucial position.
Enantioselective Catalysis Approaches
Enantioselective catalysis offers an efficient route to chiral α-amino acids by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable approach involves the catalytic enantioselective Strecker synthesis. This reaction, which involves the addition of a cyanide source to an imine, can be rendered asymmetric through the use of chiral catalysts. For instance, novel cyclic dipeptides have been shown to catalyze the enantioselective Strecker synthesis for a variety of substituted imines, providing a pathway to optically pure arylglycines. mdpi.com While direct catalytic methods for α-methyl-phenylglycine are continually being refined, these approaches provide a foundational framework.
Another strategy involves the asymmetric tandem N-alkylation/π-allylation of α-iminoesters, which allows for the one-step synthesis of complex, enantioenriched α-allyl-α-aryl α-amino acids from commercially available components. acs.org This method highlights the potential of catalytic systems to construct intricate α,α-disubstituted α-amino acids.
The following table summarizes representative results for enantioselective catalytic approaches to related α-amino acid derivatives:
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral Bicyclic Guanidine | N-Benzhydryl Imines | α-Amino Nitriles | High | Good | mdpi.com |
| Copper Complex | α-Iminoesters, Grignard Reagents | α-Allyl-α-aryl α-amino acids | High | Good | acs.org |
| Chiral Phosphoric Acid | Indoles, β,γ‐alkynyl‐α‐imino esters | Indole-based α‐amino acid derivatives | up to 98% | up to 99% |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of α-amino acids. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
A powerful example of this approach is the diastereoselective Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary. nih.govnih.gov This method has been successfully applied to the synthesis of enantiomerically enriched nonproteogenic α-amino acids. The Strecker reaction in this context is accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, leading to high diastereomeric ratios. nih.govnih.gov
Oxazolidinone auxiliaries, popularized by David A. Evans, are also widely used in stereoselective alkylation reactions to generate chiral α-amino acids. Deprotonation of an N-acyloxazolidinone derived from an amino acid precursor selectively forms a (Z)-enolate, which can then undergo stereoselective alkylation.
The table below illustrates the effectiveness of chiral auxiliary-mediated synthesis:
| Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| (R)-Phenylglycine Amide | Strecker Synthesis | Diastereomerically pure α-amino nitrile | > 99/1 | 76-93% | nih.govnih.gov |
| Oxazolidinone | Alkylation | α-Alkylated amino acid derivatives | High | Good | |
| (S)-2-amino-2-phenylethanol | Strecker reaction | (R)-2-cubylglycine | High | Good |
Diastereoselective Synthesis Routes
Diastereoselective synthesis aims to create a specific diastereomer of a product. In the context of α-methyl phenylglycine, this often involves the reaction of a chiral substrate or the use of a chiral reagent to induce diastereoselectivity.
The aforementioned Strecker reaction utilizing (R)-phenylglycine amide as a chiral auxiliary is a prime example of a diastereoselective synthesis route. nih.govnih.gov The inherent chirality of the auxiliary directs the addition of cyanide to the imine, favoring the formation of one diastereomer over the other. The subsequent crystallization-induced asymmetric transformation further enhances the diastereomeric purity of the product. nih.govnih.gov
Regioselective and Stereoselective Functionalization Approaches
Further modification of the (S)-Fmoc-alpha-methyl-phenylglycine scaffold can lead to a diverse range of analogues with unique properties. Regioselective and stereoselective functionalization of the phenyl ring is a key strategy in this regard.
Carbon-Hydrogen (C-H) Bond Functionalization
Direct C-H bond functionalization has emerged as a powerful tool for the modification of complex molecules, avoiding the need for pre-functionalized starting materials. For phenylglycine derivatives, this approach allows for the introduction of various substituents directly onto the aromatic ring.
Palladium-catalyzed C-H activation has been successfully employed for the ortho-functionalization of phenylglycine derivatives. By using the free amino group as a directing group, it is possible to achieve regioselective halogenation and alkoxylation at the ortho position of the phenyl ring. Notably, the presence of a methyl group on the α-carbon has a positive effect on the yield of these halogenation reactions.
Furthermore, visible-light-driven α-C(sp3)–H bond functionalization of glycine (B1666218) derivatives has been developed for the construction of C-C and C-X bonds, offering a mild and efficient method for producing a variety of α-substituted glycine derivatives.
The following table provides examples of C-H functionalization on phenylglycine-related structures:
| Catalyst/Method | Directing Group | Functionalization Type | Position | Reference |
| Palladium (II) | Amino Group | Halogenation | ortho-Phenyl | |
| Palladium (II) | Amino Group | Alkoxylation | ortho-Phenyl | |
| Visible Light/Photocatalyst | N-Aryl | Benzylation | α-Carbon |
Metal-Mediated Cross-Coupling Reactions
The construction of the crucial carbon-carbon bond between the alpha-carbon and the phenyl group, or the introduction of diverse aryl moieties to an alpha-methyl-alanine backbone, can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to synthesizing this compound and a wide array of its analogs with different substitution patterns on the aromatic ring.
Suzuki-Miyaura Coupling: This reaction has emerged as a cornerstone for the formation of aryl-aryl and aryl-alkyl bonds. nih.govresearchgate.netmdpi.com In the context of synthesizing analogs of this compound, a common strategy involves the coupling of an organoboron reagent with a suitable halide. For instance, a protected (S)-alpha-methyl-alanine derivative bearing a leaving group at the beta-position can be coupled with a phenylboronic acid. More commonly, for the synthesis of analogs, an Fmoc-protected amino acid with a halogenated phenyl side chain, such as Fmoc-(S)-4-bromophenylalanine, can undergo a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids. nih.govresearchgate.net This approach allows for the late-stage introduction of diverse aromatic systems, providing access to a library of analogs. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2 or Pd2(dba)3, in the presence of a phosphine (B1218219) ligand and a base. acs.org
Sonogashira Coupling: The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, a reaction catalyzed by palladium and copper complexes. nih.govsigmaaldrich.com This reaction is particularly useful for introducing alkynyl functionalities onto the phenyl ring of phenylglycine derivatives. For example, an Fmoc-protected iodophenylalanine derivative can be coupled with various terminal alkynes to introduce diverse substituents. nih.gov These alkynyl-modified amino acids can then serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: While primarily known for the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination and its related alpha-arylation protocols have been extended to the synthesis of alpha-aryl amino acids. wikipedia.orgnih.gov This palladium-catalyzed reaction can be employed to couple an enolate of a protected alpha-methyl-alanine derivative with an aryl halide. acs.orgnih.govorganic-chemistry.orgnih.gov The development of specialized phosphine ligands has been crucial in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide range of aryl and heteroaryl halides under relatively mild conditions. wikipedia.org This methodology provides a direct route to the core structure of this compound and its analogs.
Table 1: Overview of Metal-Mediated Cross-Coupling Reactions for the Synthesis of this compound Analogs
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Fmoc-(S)-alpha-methyl-beta-halo-alanine + Phenylboronic acid | Pd catalyst, phosphine ligand, base | This compound |
| Suzuki-Miyaura | Fmoc-(S)-4-iodophenylalanine + Arylboronic acid | Pd catalyst, phosphine ligand, base | Fmoc-(S)-alpha-methyl-(4-aryl)phenylalanine |
| Sonogashira | Fmoc-(S)-4-iodophenylalanine + Terminal alkyne | Pd catalyst, Cu catalyst, base | Fmoc-(S)-alpha-methyl-(4-alkynyl)phenylalanine |
| Buchwald-Hartwig | Enolate of Fmoc-(S)-alpha-methyl-alanine + Aryl halide | Pd catalyst, phosphine ligand, base | This compound analog |
Novel Synthetic Pathways for Derivatization and Modification
Beyond the synthesis of the core structure, the derivatization and modification of this compound are crucial for fine-tuning its properties and for its application in constructing complex peptides and peptidomimetics. Novel synthetic pathways focus on the selective functionalization of the phenyl ring and the modification of the amino and carboxyl groups.
Recent advances in C-H bond functionalization offer a powerful and atom-economical approach to directly introduce substituents onto the phenyl ring of phenylglycine derivatives. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the molecule. Palladium-catalyzed C-H arylation, for instance, can be used to introduce additional aryl groups onto the phenyl ring, leading to the synthesis of biaryl-containing amino acids. nih.gov
The use of organometallic reagents provides another avenue for the derivatization of this compound. For example, directed ortho-metalation of the phenyl ring, followed by quenching with an electrophile, allows for the regioselective introduction of a wide range of functional groups at the ortho position.
Furthermore, the amino and carboxyl groups can be modified using standard peptide chemistry techniques. The Fmoc protecting group can be removed to allow for peptide bond formation, and the carboxylic acid can be activated for coupling with other amino acids or amines. The development of novel protecting group strategies and coupling reagents continues to enhance the efficiency and scope of these modifications.
Table 2: Examples of Novel Derivatization and Modification Strategies
| Strategy | Reagents/Conditions | Functional Group Introduced |
| C-H Arylation | Pd catalyst, oxidant, arylating agent | Aryl group on the phenyl ring |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi), electrophile | Various functional groups at the ortho position |
| Side-Chain Alkylation | Alkyl halide, base | Alkyl group on the phenyl ring |
| Peptide Coupling | Deprotection of Fmoc, coupling reagents | Peptide bond formation |
Advanced Spectroscopic and Stereochemical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of (S)-Fmoc-alpha-methyl-phenylglycine. Standard one-dimensional ¹H and ¹³C NMR spectra confirm the presence of all key structural motifs.
¹H NMR: The proton spectrum provides characteristic signals for the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) group (typically between 7.3 and 7.8 ppm) and the phenyl group (around 7.2-7.4 ppm). The methyl group introduces a singlet signal, and the methine and methylene (B1212753) protons of the Fmoc group also show distinct resonances.
¹³C NMR: The carbon spectrum corroborates the structure by showing signals for the quaternary alpha-carbon, the methyl carbon, the carbonyl carbons (from the carboxyl and carbamate (B1207046) groups), and the numerous aromatic carbons of the Fmoc and phenyl moieties.
Beyond basic structural confirmation, advanced 2D NMR techniques are employed to investigate the molecule's conformation, which is significantly influenced by the sterically demanding Cα-tetrasubstituted center. nih.gov The presence of the alpha-methyl group restricts the rotation around the N-Cα and Cα-C bonds, leading to a more defined set of preferred conformations compared to its non-methylated counterpart.
Conformational analysis can be performed using techniques such as:
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other. For this compound, NOE correlations between the alpha-methyl protons and the protons of the phenyl ring or the Fmoc group can help define the spatial arrangement and preferred rotamers of these bulky substituents.
Molecular Dynamics (MD) Simulations: Often used in conjunction with NMR data, MD simulations can explore the conformational landscape of the molecule, providing a detailed picture of its preferred shapes and the transitions between them.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| α-CH₃ | ~1.5 - 1.9 | Singlet (s) |
| Fmoc-CH | ~4.2 - 4.5 | Triplet (t) |
| Fmoc-CH₂ | ~4.1 - 4.4 | Doublet (d) |
| Phenyl-H (aromatic) | ~7.2 - 7.4 | Multiplet (m) |
| Fmoc-H (aromatic) | ~7.3 - 7.8 | Multiplet (m) |
| N-H | ~5.5 - 6.0 | Singlet (s) |
| COOH | >10.0 | Broad Singlet (br s) |
Advanced Chiral Chromatography for Enantiomeric Excess and Purity Determination
The enantiomeric purity of this compound is critical, as any contamination with the (R)-enantiomer can lead to the formation of undesired diastereomeric products in peptide synthesis. phenomenex.com Advanced chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for determining enantiomeric excess (ee). phenomenex.comnih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving the enantiomers of a wide range of N-Fmoc protected α-amino acids. phenomenex.comphenomenex.com The analysis is typically performed under reversed-phase conditions.
Key aspects of this technique include:
High Precision: Chiral HPLC can achieve the high level of precision required to quantify enantiomeric purity, often needing to be ≥99.8% ee for demanding applications like peptide synthesis. phenomenex.com
Method Conditions: The mobile phase composition is crucial for achieving separation. A common mobile phase consists of an organic modifier like acetonitrile (B52724) or methanol, water, and an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com
Detection: A UV detector is typically used, as the Fmoc group is a strong chromophore, allowing for sensitive detection at low concentrations.
Phenylglycine derivatives are known to be particularly susceptible to racemization during certain chemical reactions, such as peptide coupling steps. researchgate.net Therefore, rigorous chiral HPLC analysis is essential not only for the starting material but also for monitoring potential epimerization throughout a synthetic sequence.
Table 2: Typical Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | Provides the chiral environment for enantiomeric recognition and separation. phenomenex.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Reversed-phase elution; TFA improves peak shape for acidic analytes. phenomenex.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |
| Detection | UV at 254 nm or 265 nm | The Fmoc group has strong UV absorbance for sensitive detection. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can affect retention times and resolution. |
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the electron density can be generated. This model provides precise information on the spatial arrangement of every atom in the molecule.
This technique yields critical data on:
Absolute Configuration: It directly confirms the (S)-configuration at the α-carbon by determining the exact spatial relationship between the four different substituents (carboxyl, Fmoc-amino, phenyl, and methyl groups). This is often achieved through the analysis of anomalous dispersion effects.
Solid-State Conformation: The crystal structure reveals the molecule's preferred conformation in the solid state, including precise bond lengths, bond angles, and torsion angles. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. nih.gov
While obtaining a suitable single crystal can be a challenge, the resulting data is definitive. The conformational information derived from X-ray crystallography for sterically hindered amino acids is crucial for designing peptides with specific secondary structures like β-turns or 3₁₀-helices. nih.gov
Table 3: Key Parameters Determined by X-ray Crystallography
| Parameter | Description | Significance for this compound |
|---|---|---|
| Space Group | The symmetry group of the crystal lattice. | Defines the packing arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. | Provides basic crystallographic data for the compound. |
| Bond Lengths/Angles | The precise distances and angles between atoms. | Confirms the covalent structure and reveals any strain due to steric hindrance. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Reveals the specific rotational arrangement of the phenyl and Fmoc groups. |
| Flack Parameter | A value used to determine the absolute configuration from the diffraction data. | Unambiguously confirms the 'S' stereochemistry. |
Circular Dichroism (CD) Spectroscopy for Solution-State Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly useful for analyzing the stereochemistry and conformational behavior of molecules in solution.
For this compound, the CD spectrum is dominated by the electronic transitions of its two main chromophores: the fluorenyl group of the Fmoc moiety and the phenyl group.
Spectral Features: The spectrum will exhibit characteristic positive or negative peaks, known as Cotton effects, in the UV region (typically 200-320 nm). The sign and magnitude of these peaks are exquisitely sensitive to the molecule's absolute configuration and its predominant conformation in solution.
Conformational Probes: While a detailed interpretation of CD spectra for small Fmoc-amino acids can be complex, the technique is highly effective for comparative analyses. researchgate.net Changes in the CD spectrum upon varying solvent polarity or temperature can indicate shifts in the conformational equilibrium of the molecule.
Stereochemical Fingerprint: The CD spectrum serves as a unique stereochemical "fingerprint" for the (S)-enantiomer. Its mirror-image spectrum would be expected for the (R)-enantiomer, making CD a valuable tool for confirming the stereochemical identity of a sample. The aromatic stacking interactions of the Fmoc group often play a significant role in the observed CD signals. researchgate.net
Reactivity and Mechanistic Investigations
Elucidation of Fmoc Deprotection Mechanisms and Side Reaction Pathways
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis (SPPS), favored for its base-lability. The deprotection mechanism proceeds via a β-elimination pathway. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. This initiates the elimination of dibenzofulvene (DBF) and the release of the free amine of the amino acid.
The general mechanism for Fmoc deprotection is as follows:
Proton Abstraction: A base removes the acidic proton from the 9-position of the fluorenyl group.
β-Elimination: This leads to the formation of a dibenzofulvene intermediate and the release of the carbamate (B1207046) anion of the amino acid.
Decarboxylation: The carbamate anion is unstable and rapidly decarboxylates to yield the free amine.
Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene is trapped by the excess amine base to form a stable adduct.
During the Fmoc deprotection of (S)-Fmoc-alpha-methyl-phenylglycine, several side reactions can occur, although the presence of the α-methyl group can influence their rates compared to the non-methylated analogue.
Common Side Reactions during Fmoc Deprotection:
| Side Reaction | Description | Impact on this compound |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptidyl-resin to form a cyclic dipeptide, leading to chain termination. This is more prevalent with C-terminal proline residues. | The steric hindrance from the α-methyl group may slightly reduce the rate of this intramolecular reaction. |
| Aspartimide Formation | For aspartate-containing peptides, the side-chain ester can be attacked by the peptide backbone nitrogen under basic conditions, leading to a succinimide (B58015) ring. This can result in epimerization and the formation of β-peptides upon ring opening. iris-biotech.de | Not directly applicable to this compound itself, but relevant when it is part of a larger peptide sequence containing aspartate. |
| Piperidinyl-alanine Formation | The dibenzofulvene intermediate can sometimes react with the newly deprotected amine, but more commonly, it can lead to modifications of other residues in the peptide chain, such as cysteine. | The α-methyl group is unlikely to significantly influence this side reaction, which is more dependent on the presence of other susceptible residues. |
| Incomplete Deprotection | Steric hindrance around the Fmoc group can slow down the deprotection reaction, leading to incomplete removal and deletion sequences in the final peptide. | The α-methyl group adds to the steric bulk, potentially requiring longer deprotection times or stronger base concentrations to ensure complete removal of the Fmoc group. iris-biotech.de |
Stereochemical Stability and Racemization Studies During Chemical Transformations
A significant challenge in the use of phenylglycine derivatives in synthesis is the propensity for epimerization at the α-carbon. nih.govnih.govresearchgate.net The stereochemical integrity of this compound is crucial for its intended biological activity.
The primary mechanism for the loss of stereochemical integrity in phenylglycine derivatives is through the formation of an enolate intermediate. This process is facilitated by the abstraction of the α-proton by a base. The acidity of this proton is a key factor determining the rate of epimerization. nih.govnih.gov
Several factors contribute to the acidity of the α-proton in this compound:
Inductive and Resonance Effects: The adjacent carbonyl group of the carboxylic acid and the phenyl ring both contribute to the stabilization of the negative charge that develops on the α-carbon upon deprotonation. The phenyl ring can stabilize the carbanion through resonance.
Hybridization: The enolate intermediate has a planar, sp2-hybridized α-carbon, which is readily accessible for reprotonation from either face, leading to a racemic mixture.
Steric Effects of the α-Methyl Group: The presence of the α-methyl group in this compound introduces steric hindrance. This hindrance can potentially decrease the rate of base-catalyzed proton abstraction and subsequent enolization compared to the non-methylated Fmoc-phenylglycine. α-Methylated amino acid residues are known to stabilize peptide structures and can reduce lability due to α-proton abstraction. enamine.net
Given the susceptibility of phenylglycine derivatives to racemization, several strategies have been developed to minimize this side reaction during peptide synthesis. These strategies are directly applicable to syntheses involving this compound.
The base-catalyzed coupling step of Fmoc-protected phenylglycine has been identified as a critical step for racemization. nih.govnih.govresearchgate.net Therefore, the choice of coupling reagents and bases is paramount.
Table of Mitigation Strategies for Epimerization:
| Strategy | Description | Efficacy |
| Use of Less Basic Amines | Employing sterically hindered or weaker bases for the coupling step can reduce the rate of α-proton abstraction. | The use of bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to be beneficial. |
| Uronium/Guanidinium-based Coupling Reagents | Reagents like COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to significantly reduce epimerization when combined with hindered bases. nih.govnih.gov | Studies on Fmoc-phenylglycine have demonstrated that using COMU or DEPBT in combination with TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) can reduce racemization to negligible levels. nih.govnih.gov |
| Carbodiimide-based Coupling with Additives | While standard carbodiimides like DCC and EDC can lead to racemization, their use with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction. | HOAt is known to be effective in minimizing epimerization during peptide coupling. |
| Temperature Control | Lowering the reaction temperature can decrease the rate of epimerization. | While generally effective, this may also slow down the desired coupling reaction, requiring a balance to be struck. |
Reaction Kinetics and Thermodynamics of Functional Group Interconversions
Detailed kinetic and thermodynamic data for the functional group interconversions of this compound are not extensively reported in the literature. However, general principles of organic chemistry allow for a qualitative understanding of its reactivity.
The primary functional groups susceptible to interconversion are the carboxylic acid and the Fmoc-protected amine.
Esterification/Amide Bond Formation: The kinetics of these reactions at the carboxyl group will be influenced by the steric hindrance imparted by the α-methyl and phenyl groups. Compared to a less hindered amino acid like Fmoc-alanine, the activation energy for the formation of the tetrahedral intermediate during esterification or amidation is expected to be higher, leading to slower reaction rates. The thermodynamics of these reactions are generally favorable, leading to stable ester or amide products.
Fmoc Deprotection Kinetics: The rate of Fmoc deprotection is dependent on the base concentration, base strength, and solvent. The steric bulk of the α-methyl-phenylglycine residue may slightly retard the rate of deprotection compared to sterically unencumbered amino acids. Kinetic studies on Fmoc deprotection of other amino acids have shown that the reaction is typically rapid, often completing within minutes with standard piperidine/DMF solutions. nih.gov
Thermodynamic Stability: this compound is a thermodynamically stable compound under standard storage conditions. The primary thermodynamic consideration in its reactions is the relative stability of reactants, intermediates, and products, which will govern reaction equilibria. For instance, in the context of epimerization, the thermodynamic stability of the (S) and (R) enantiomers is identical, meaning that if the reaction is allowed to reach equilibrium under racemizing conditions, a 1:1 mixture will be formed.
Mechanistic Insights into Derivatization Reactions and Selectivity Control
Derivatization of this compound primarily involves reactions at the carboxylic acid terminus, as the amine is protected.
Mechanism of Carboxyl Group Activation: For peptide coupling, the carboxylic acid is typically activated to form a more reactive species.
With Carbodiimides (e.g., DCC, EDC): The carboxylate attacks the carbodiimide (B86325) to form an O-acylisourea intermediate. This highly reactive intermediate can then be attacked by the amine of the incoming amino acid.
With Uronium/Guanidinium Reagents (e.g., HBTU, HATU, COMU): These reagents react with the carboxylate to form an activated ester (e.g., an aminium/uronium active ester), which is then susceptible to nucleophilic attack by the amine. The presence of additives like HOBt or HOAt can facilitate this process and suppress side reactions.
Selectivity Control:
Chemoselectivity: The primary challenge in the derivatization of this compound is achieving chemoselectivity between the carboxylic acid and any other functional groups that might be present in a more complex substrate. The Fmoc protecting group ensures that the amine does not compete as a nucleophile.
Stereoselectivity: As discussed extensively, maintaining the stereointegrity at the α-carbon is the most significant challenge in selectivity control. The choice of reagents, base, solvent, and temperature are all critical factors in preventing epimerization. The steric hindrance of the α-methyl group provides a degree of inherent selectivity against epimerization compared to Fmoc-phenylglycine, as it disfavors the formation of the planar enolate intermediate. enamine.net However, this steric hindrance can also impede the desired reaction, necessitating carefully optimized conditions to achieve a high yield of the desired product without compromising stereochemical purity. For sterically hindered amino acids, more potent coupling reagents or longer reaction times may be necessary to drive the reaction to completion. google.com
Applications As a Chiral Building Block in Advanced Chemical Synthesis
Integration into Peptide and Peptidomimetic Structures via Solid-Phase Synthesis
The Fmoc group on (S)-Fmoc-alpha-methyl-phenylglycine makes it perfectly suited for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS is the predominant method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. nih.govnih.gov However, the integration of α,α-disubstituted amino acids like α-methyl-phenylglycine presents unique challenges and advantages. The steric hindrance caused by the α-methyl group can slow down coupling kinetics compared to standard proteinogenic amino acids. nih.gov
Furthermore, phenylglycine residues are known to be particularly susceptible to racemization (epimerization) at the α-carbon during the base-catalyzed coupling step of Fmoc-SPPS. researchgate.netfao.orgrsc.org This side reaction can compromise the stereochemical purity of the final peptide. mdpi.comsemanticscholar.org Studies have shown that the choice of coupling reagents and bases is critical to minimize this epimerization. researchgate.netfao.org Despite these challenges, the successful incorporation of this building block leads to peptides and peptidomimetics with unique structural and functional properties.
Conformationally Restricted Peptide Design
A primary application of this compound is in the design of conformationally constrained peptides. nih.gov The presence of two substituents on the α-carbon (an α-methyl and a phenyl group) severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. jst.go.jpnih.govresearchgate.net This contrasts sharply with proteinogenic amino acids (except proline), which have a much wider range of allowed conformations. This steric constraint forces the peptide backbone into well-defined secondary structures, such as turns and helices, thereby reducing the conformational entropy of the molecule. nih.govjst.go.jp This pre-organization can enhance binding affinity to biological targets and improve metabolic stability. nih.gov
| Amino Acid Type | Typical Allowed Φ (phi) Range | Typical Allowed Ψ (psi) Range | Structural Implication |
| Glycine (B1666218) | Broad range | Broad range | High conformational flexibility |
| L-Alanine | -150° to -50° | -90° to +180° | Flexible, favors α-helices |
| α,α-Disubstituted (e.g., α-methyl-phenylglycine) | Restricted to helical region (~ -90° to -50°) | Restricted to helical region (~ -50° to -20°) | Strong induction of helical or turn structures jst.go.jpnih.govresearchgate.net |
Role in Alpha-Helical Induction and Stabilization
The conformational constraints imposed by α,α-disubstituted amino acids make them potent inducers and stabilizers of helical structures in peptides. nih.govacs.org Specifically, α-methylated amino acids are known to strongly promote the formation of 3(10)-helices and α-helices. jst.go.jpnih.govresearchgate.net The restriction of the backbone dihedral angles to the helical region of the Ramachandran plot effectively nucleates helix formation. nih.govwikipedia.org Even a single incorporation of a residue like α-methyl-phenylglycine can significantly increase the helicity of a short peptide that would otherwise exist as a random coil in solution. nih.gov This property is exploited in the design of "stapled peptides," where strategically placed non-natural amino acids help to lock a peptide into an α-helical conformation, often to mimic the structure of a protein binding domain. nih.govnih.gov
Utilization in the Synthesis of Non-Peptidic Chiral Organic Molecules
Beyond peptide chemistry, this compound and its derivatives serve as valuable chiral auxiliaries in asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. researchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered.
(R)-phenylglycine amide, a related compound, has been successfully used as a chiral auxiliary in diastereoselective Strecker reactions to synthesize other α-amino acids with high enantiomeric purity. nih.gov Similarly, phenylglycine methyl ester has been employed as a chiral intermediate in the synthesis of various pharmaceutical compounds. fengchengroup.com The fixed stereocenter of the phenylglycine moiety effectively controls the facial selectivity of reactions on the attached substrate, leading to the preferential formation of one enantiomer of the product. nih.govdigitellinc.com
Contributions to Supramolecular Chemistry and Self-Assembly Processes
The Fmoc group is not only a protecting group for peptide synthesis but also a powerful motif for driving molecular self-assembly. manchester.ac.uk The large, planar, aromatic fluorenyl system facilitates strong π-π stacking interactions, which, in combination with hydrogen bonding from the peptide backbone, can lead to the spontaneous formation of ordered supramolecular structures such as nanofibers, ribbons, and hydrogels. rsc.orgacs.orgmdpi.com
Research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that the introduction of the α-methyl group has a marked influence on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.netnii.ac.jpscispace.com The position of the methyl group within the dipeptide sequence dictates the final assembled architecture, demonstrating that subtle changes to the chemical structure of the building block can be used to control the properties of the resulting soft materials. researchgate.netscispace.com These self-assembled hydrogels are of interest for applications in biomaterials and tissue engineering. nih.govnih.govnih.gov
Development of Chemically Modified Analogues for Research Tools (non-pharmacological)
To probe biological systems and refine the properties of peptides and other molecules, chemically modified analogues of this compound are synthesized and used as research tools. researchgate.net These non-pharmacological derivatives help elucidate structure-activity relationships and can serve as analytical standards. Modifications can include substitutions on the phenyl ring, N-methylation of the amide bond, or alterations to the side chain. medchemexpress.comacs.org For instance, N-methylated amino acid derivatives are used to create peptidomimetics with increased resistance to enzymatic degradation and altered conformational preferences. medchemexpress.com Phenylglycinamide derivatives have also been synthesized as part of combinatorial libraries to screen for novel biological activities. nih.gov
| Analogue Type | Example Compound | Purpose/Application in Research |
| Ring-Substituted | Fmoc-alpha-Me-Phe(2-F)-OH | Probing electronic effects on peptide structure and interactions. |
| N-Alkylated | N-Methyl-N-phenylglycine | Creating enzyme-resistant peptidomimetics; studying the effect of N-methylation on conformation. medchemexpress.com |
| Side-Chain Modified | Phenylglycinamide Derivatives | Used in combinatorial libraries to explore new chemical space and identify novel functionalities. nih.gov |
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of flexible molecules like (S)-Fmoc-alpha-methyl-phenylglycine. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its preferred shapes and the transitions between them.
Detailed conformational studies, often combining NMR spectroscopy, X-ray crystallography, and MD simulations, have been employed to understand the structural preferences of peptides containing sterically hindered amino acids. researchgate.net For instance, simulations can elucidate how the bulky Fmoc group and the alpha-methyl group restrict the rotational freedom of the peptide backbone. This information is critical for designing peptides with specific secondary structures, such as helices or turns. researchgate.net
Table 1: Key Applications of Molecular Dynamics Simulations for this compound
| Application Area | Insights Gained from MD Simulations |
| Conformational Preferences | Determination of low-energy conformations and dihedral angle distributions. |
| Peptide Folding | Understanding the influence of the α-methyl group on secondary structure formation (e.g., helices, turns). researchgate.net |
| Intermolecular Interactions | Analysis of binding modes and affinities with biological targets or other molecules. nih.gov |
| Solvent Effects | Evaluation of how different solvent environments affect the conformational equilibrium. |
Quantum Chemical Calculations of Reactivity, Transition States, and Reaction Pathways
Quantum chemical calculations, such as those based on density functional theory (DFT), offer a detailed understanding of the electronic structure and reactivity of this compound. nrel.gov These methods are used to calculate the energies of reactants, products, and, crucially, the transition states that connect them, providing a quantitative picture of reaction pathways and barriers. nih.govrsc.org
A significant area of investigation is the racemization of phenylglycine derivatives during peptide synthesis. mdpi.com Quantum chemical calculations can elucidate the mechanisms of epimerization, which can occur during Fmoc-deprotection or coupling reactions. mdpi.com By modeling the transition states of these undesirable side reactions, researchers can devise strategies to minimize racemization, for example, by choosing appropriate bases or coupling reagents. mdpi.com
These calculations are also vital for understanding the reactivity of the carboxyl group during peptide bond formation. The activation of the carboxylic acid and the subsequent nucleophilic attack by the amino group of another amino acid can be modeled to predict reaction rates and identify potential side reactions. nih.gov The insights gained from these computational studies are invaluable for optimizing reaction conditions in solid-phase peptide synthesis (SPPS).
Table 2: Application of Quantum Chemical Calculations in Understanding the Reactivity of this compound
| Studied Reaction | Computational Insights |
| Peptide Coupling | Calculation of activation barriers for different coupling reagents. |
| Fmoc Deprotection | Elucidation of the E1cB mechanism and potential for side reactions. mdpi.com |
| Racemization | Identification of transition states for epimerization at the α-carbon. mdpi.com |
| Side-Chain Reactions | Investigation of potential unwanted reactions involving the phenyl ring. |
Prediction of Spectroscopic Properties and Chiral Recognition Phenomena
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can aid in the interpretation of NMR and circular dichroism (CD) spectra, which are sensitive to the molecule's conformation and chiral environment.
The phenomenon of chiral recognition, which is fundamental to many biological processes and separation techniques, can also be studied using computational models. researchgate.net Molecular modeling can help to understand how chiral selectors, such as those used in chromatography, interact differently with the (S) and (R) enantiomers of a chiral molecule. researchgate.netresearchgate.net These studies often involve calculating the interaction energies and geometries of the diastereomeric complexes formed between the chiral selector and the individual enantiomers. researchgate.net The insights from these models can guide the development of more effective methods for enantiomeric separation. ethernet.edu.etmdpi.com
In Silico Design of Novel Derivatives and Reaction Conditions
The predictive power of computational chemistry is increasingly being harnessed for the in silico design of novel molecules and the optimization of reaction conditions. ub.edu By starting with the structure of this compound, researchers can computationally introduce various modifications to the phenyl ring or the protecting group and then evaluate the properties of these virtual derivatives.
This approach allows for the rapid screening of a large number of potential candidates without the need for laborious and costly synthesis. For example, one could design derivatives with altered electronic properties to enhance π-π stacking interactions in peptide assemblies or with modified steric profiles to favor specific peptide conformations.
Similarly, computational methods can be used to screen different reaction conditions, such as solvents, catalysts, and temperatures, to identify those that are most likely to lead to high yields and purities in peptide synthesis. pitt.edu This can significantly accelerate the development of new and improved synthetic methodologies. nih.gov
Future Directions and Emerging Research Challenges
Development of Sustainable and Green Synthetic Methodologies
The conventional methods for solid-phase peptide synthesis (SPPS), while effective, are associated with significant environmental concerns. A major challenge is the heavy reliance on hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchoutreach.orgtandfonline.com These solvents are used in large volumes for coupling, deprotection, and extensive washing steps, generating substantial quantities of hazardous waste. researchoutreach.orgtandfonline.com Regulatory actions, such as the REACH classification of DMF as a substance of very high concern, are accelerating the search for greener alternatives. tandfonline.comgyrosproteintechnologies.com
Future research is focused on two main areas: replacing hazardous solvents and redesigning synthesis protocols to minimize waste.
Alternative Green Solvents: A significant research challenge is identifying viable, non-toxic, and biodegradable solvents that maintain high performance in SPPS. Promising candidates that are currently under investigation include 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidone (NBP), cyclopentyl methyl ether (CPME), and binary mixtures such as DMSO/EtOAc. gyrosproteintechnologies.combiotage.comrgdiscovery.com The challenge lies in ensuring these solvents provide adequate resin swelling and solubility for a wide range of reagents, including sterically hindered building blocks like (S)-Fmoc-alpha-methyl-phenylglycine. researchoutreach.orgnih.gov
Addressing Stereochemical Control in Increasingly Complex Molecular Architectures
Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. Phenylglycine and its derivatives are notoriously prone to racemization (epimerization) during SPPS. luxembourg-bio.comfao.orgresearchgate.net The increased acidity of the α-proton, stabilized by the adjacent phenyl ring, facilitates its abstraction under the basic conditions of the synthesis cycle, leading to a loss of stereochemical purity. mdpi.com This problem is a significant hurdle, especially when incorporating these residues into complex, sterically crowded peptides.
Emerging research is focused on pinpointing the source of racemization and developing robust protocols to prevent it.
Identifying the Critical Step: Studies have shown that for phenylglycine derivatives, the crucial step for racemization is not the Fmoc-deprotection as previously thought, but the base-catalyzed activation and coupling of the incoming Fmoc-amino acid. luxembourg-bio.comfao.orgresearchgate.netnih.gov The activated amino acid is highly sensitive to the base used during the coupling reaction. luxembourg-bio.com
Optimized Coupling Strategies: The primary challenge is to achieve complete coupling, especially for a sterically hindered residue like this compound, without inducing epimerization. Future strategies involve the careful selection of coupling reagents and non-nucleophilic, sterically hindered bases. Research has demonstrated that using coupling reagents like DEPBT or COMU in combination with bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543) (DMP) can reduce racemization to negligible levels. luxembourg-bio.comfao.orgresearchgate.net
Synergistic Catalysis: For the synthesis of α,α-disubstituted amino acids with multiple adjacent stereocenters, a significant challenge is controlling the stereochemistry precisely. An emerging area of research is the use of synergistic dual-catalysis systems, such as combining copper and iridium catalysts. nih.govacs.org This approach allows for the stereodivergent synthesis of all four possible product stereoisomers from the same set of starting materials by simply changing the chirality of the catalysts, offering a powerful tool for building complex and precisely defined molecular architectures. nih.govacs.orgsemanticscholar.org
Expansion of Synthetic Utility through Novel Reactivity Modes
The incorporation of α-methylated amino acids like this compound into peptides offers a route to creating peptidomimetics with superior therapeutic properties. The α-methyl group provides conformational rigidity and protects the adjacent peptide bond from enzymatic degradation by proteases. enamine.netnih.gov These features can enhance a peptide's stability, bioavailability, and target specificity. researchgate.neteurekaselect.com
The future in this area lies in leveraging these intrinsic properties to design novel bioactive molecules and explore new applications.
Conformational Control and Foldamers: The restricted bond rotation imposed by the α-methyl group is known to favor helical secondary structures. nih.gov A key research direction is to exploit this property to design stable "foldamers"—synthetic oligomers that mimic the structures of natural peptides and proteins. This allows for the creation of enzyme inhibitors, receptor antagonists, and agonists with improved pharmacokinetic profiles. researchgate.neteurekaselect.com
Enhanced Therapeutic Properties: The challenge is to rationally design peptides where the inclusion of this compound leads to improved function. Research has shown that α-methylation can enhance properties like cholesterol efflux in apolipoprotein A-I mimetic peptides. nih.gov Future work will focus on systematically substituting this and other α-methylated residues into known bioactive peptides to create new drug candidates with enhanced potency and stability. enamine.net
Unlocking New Bioactivities: The steric bulk and unique electronic properties of the phenylglycine moiety can be harnessed for novel applications. For example, derivatives of phenylglycine are key components in various antimicrobial and antiviral peptides. luxembourg-bio.commdpi.com An emerging challenge is to explore how the additional α-methyl group modifies these activities and to design new peptide-based therapeutics that exploit its unique structural influence to target challenging diseases.
Integration with Automated Synthesis and High-Throughput Methodologies
Automated solid-phase peptide synthesis has revolutionized the production of peptides by increasing efficiency, reproducibility, and throughput. americanpeptidesociety.orgcreative-peptides.comlibretexts.org Modern synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision, enabling the creation of large peptide libraries for drug discovery. americanpeptidesociety.orglibretexts.org
However, the integration of sterically demanding building blocks like this compound into these automated workflows presents significant challenges.
Overcoming Steric Hindrance in Automation: The coupling of α,α-disubstituted amino acids is often slow and inefficient due to steric hindrance. bioengineer.org In an automated system, standard coupling times may be insufficient, leading to incomplete reactions and deletion sequences. A key area of future research is the development of optimized protocols for automated synthesizers that can efficiently incorporate these difficult residues. This includes implementing specialized heating capabilities, such as induction heating, to accelerate slow coupling reactions and ensure high yields and purity. americanpeptidesociety.orgbioengineer.org
High-Throughput Screening (HTS) of Novel Libraries: The ability to synthesize peptides containing this compound opens the door to creating vast combinatorial libraries of novel, conformationally constrained peptides. bmglabtech.com The subsequent challenge is to screen these libraries efficiently. Future directions involve integrating automated synthesis directly with HTS platforms. creative-peptides.com This includes developing assays, often based on fluorescence intensity or polarization, that can be performed in 384- or 1536-well microplates to rapidly identify peptides with high affinity for specific biological targets. bmglabtech.comcreative-peptides.comdrugtargetreview.com
Advanced Synthesis Platforms: Looking further ahead, research is moving towards novel synthesis platforms that can better handle difficult sequences. This includes ribosome-mimicking immobilized molecular reactors that use proximity effects to enhance coupling efficiency for hindered amino acids. bioengineer.org Another frontier is automated fast-flow peptide synthesis (AFPS), which significantly reduces the time for each amino acid addition cycle and has shown promise for synthesizing entire protein domains, offering a future alternative to standard SPPS for producing complex peptides. amidetech.com
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing peptides containing (S)-Fmoc-alpha-methyl-phenylglycine to minimize handling errors?
- Methodological Answer : When incorporating this compound into peptide sequences, use low-temperature coupling (0–4°C) with activating agents like HBTU/HOBt to reduce side reactions. Ensure inert gas purging during resin swelling and coupling steps to prevent oxidation. Post-synthesis, cleave the peptide from the resin using TFA cocktails with scavengers (e.g., triisopropylsilane) to preserve stereochemical integrity. Always verify coupling efficiency via Kaiser or chloranil tests before proceeding to subsequent steps .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodological Answer : Store the compound at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption, which can lead to premature Fmoc-deprotection or aggregation. For dissolved aliquots (e.g., in DMF or DCM), use within 24 hours to prevent racemization .
Q. What analytical techniques are essential for verifying the stereochemical purity of this compound in synthesized peptides?
- Methodological Answer : Employ reversed-phase HPLC (RP-HPLC) with chiral stationary phases (e.g., Chirobiotic T) to resolve diastereomers. Confirm mass identity via ESI-MS or MALDI-TOF. For absolute configuration validation, use NMR spectroscopy (e.g., - coupling in fluorinated analogues) or X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How does the alpha-methyl substituent in this compound influence racemization kinetics during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The alpha-methyl group introduces steric hindrance, reducing but not eliminating racemization. Racemization occurs predominantly during Fmoc-deprotection with piperidine (base-driven epimerization) and during activation/coupling. To mitigate this, use milder deprotection agents (e.g., 20% piperidine with 0.1 M HOBt) and coupling reagents like DMTMM-BF4, which minimize base exposure. Microwave-assisted SPPS at 50°C and 22 W can further reduce racemization by shortening reaction times .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the supramolecular assembly of this compound-based hydrogels?
- Methodological Answer : When discrepancies arise, cross-validate computational models (e.g., molecular dynamics simulations) with experimental techniques:
- Spectroscopy : Use circular dichroism (CD) to probe secondary structure formation.
- Microscopy : Employ TEM or AFM to visualize fibril morphology.
- Rheology : Measure mechanical properties to correlate molecular interactions with macroscopic behavior.
Adjust force fields in simulations to account for solvent effects (e.g., DMSO/water ratios) and non-covalent interactions (π-π stacking, hydrogen bonding) unique to alpha-methylated Fmoc-amino acids .
Q. How does the stereochemistry of (S)-Fmoc-alpha-methyl-phenylglycycline impact its utility in designing enzyme-resistant therapeutic peptides?
- Methodological Answer : The (S)-configuration enhances resistance to proteolytic degradation by disrupting enzyme-substrate binding pockets. To optimize bioactivity, incorporate the residue at positions where backbone flexibility is critical (e.g., near cleavage sites). Validate resistance via:
- Enzymatic Assays : Incubate peptides with trypsin/chymotrypsin and monitor degradation via HPLC.
- MD Simulations : Analyze binding affinity changes in protease-peptide complexes.
Compare with D-isomers or non-methylated analogues to isolate stereochemical effects .
Q. What experimental controls are critical when analyzing the role of this compound in modulating peptide-membrane interactions?
- Methodological Answer : Include:
- Negative Controls : Peptides with scrambled sequences or D-enantiomers.
- Membrane Mimetics : Use liposomes with varying lipid compositions (e.g., POPC/POPS mixtures) to assess charge-dependent interactions.
- Fluorescence Quenching : Employ Trp/Tyr residues at strategic positions to monitor insertion depth via acrylamide quenching.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized lipid bilayers.
These controls help distinguish stereospecific effects from nonspecific membrane disruption .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting NMR and X-ray crystallography data regarding the conformation of (S)-Fmoc-alpha-methyl-phenylglycycline in peptide crystals?
- Methodological Answer :
Sample Preparation : Ensure identical crystallization conditions (pH, solvent) for both techniques.
Dynamic Analysis : Use variable-temperature NMR to assess flexibility in solution vs. rigid crystal states.
Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts from X-ray coordinates; deviations >1 ppm suggest conformational differences.
Pawley Refinement : Apply to X-ray data to check for disorder or multiple conformers.
Contradictions often arise from dynamic vs. static structural snapshots; integrate both methods for a comprehensive view .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
